molecular formula C6H11N5O B13299453 (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide

Cat. No.: B13299453
M. Wt: 169.19 g/mol
InChI Key: JOHGWBZQWTZOCJ-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a triazole ring, and a propanamide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of a suitable amine precursor.

    Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(1H-1,2,3-triazol-4-yl)propanamide: Lacks the methyl group on the triazole ring.

    (3R)-3-Amino-3-(1-methyl-1H-1,2,4-triazol-4-yl)propanamide: Features a different triazole isomer.

Uniqueness

The presence of the 1-methyl-1H-1,2,3-triazol-4-yl group in (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

(3R)-3-amino-3-(1-methyltriazol-4-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-11-3-5(9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m1/s1

InChI Key

JOHGWBZQWTZOCJ-SCSAIBSYSA-N

Isomeric SMILES

CN1C=C(N=N1)[C@@H](CC(=O)N)N

Canonical SMILES

CN1C=C(N=N1)C(CC(=O)N)N

Origin of Product

United States

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